molecular formula C15H12FNO4 B2485120 4-Fluoro-2-(4-methoxybenzamido)benzoic acid CAS No. 953897-72-8

4-Fluoro-2-(4-methoxybenzamido)benzoic acid

Cat. No.: B2485120
CAS No.: 953897-72-8
M. Wt: 289.262
InChI Key: NODSKAPLALDVTK-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-methoxybenzamido)benzoic acid is an organic compound with the molecular formula C15H12FNO4 and a molecular weight of 289.26 g/mol It is characterized by the presence of a fluoro group, a methoxy group, and a benzamido group attached to a benzoic acid core

Properties

IUPAC Name

4-fluoro-2-[(4-methoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-21-11-5-2-9(3-6-11)14(18)17-13-8-10(16)4-7-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODSKAPLALDVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Fluoro-2-(4-methoxybenzamido)benzoic acid typically involves organic synthesis reactions. One common method includes the reaction of 4-fluoro-2-methoxybenzoic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-Fluoro-2-(4-methoxybenzamido)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-2-(4-methoxybenzamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-methoxybenzamido)benzoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4-Fluoro-2-(4-methoxybenzamido)benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Fluoro-2-(4-methoxybenzamido)benzoic acid (CAS No. 953897-72-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluoro group, a methoxybenzamide moiety, and a benzoic acid structure, which contribute to its unique biological activity. Its chemical formula is C16H16FNO3, with a molecular weight of 303.31 g/mol. The presence of the fluoro group is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antitumor and anti-inflammatory properties.

The biological activity of this compound is thought to stem from its ability to interact with specific protein targets within cells. These interactions can lead to:

  • Inhibition of Signal Transduction Pathways : By interfering with pathways such as the MAPK/ERK pathway, the compound may effectively reduce cancer cell proliferation.
  • Modulation of Gene Expression : It may alter the expression levels of genes involved in cell cycle regulation and apoptosis.

Case Studies

  • Antitumor Efficacy : A study involving human breast cancer cell lines treated with varying concentrations of this compound showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cells.
  • Inflammatory Response : In an in vitro model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectIC50/EC50 Value
AntitumorInhibition of cancer cell growth~15 µM
Anti-inflammatoryReduction in TNF-alpha productionNot specified
Enzyme inhibitionSpecificity for metabolic enzymesNot specified

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